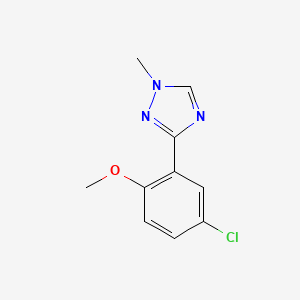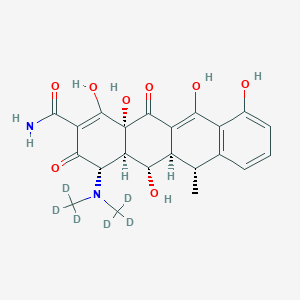
N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is a synthetic nucleotide analog. It is used in the field of nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools in molecular biology and medicinal chemistry for studying gene function and developing therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using groups like dimethoxytrityl (DMT).
Fluorination: Introduction of the fluorine atom at the 3’ position of the sugar.
Nucleobase Modification: The cytidine base is modified with a benzoyl group at the N4 position.
Phosphoramidite Formation: The final step involves the formation of the phosphoramidite group, which is essential for the incorporation of the nucleotide into oligonucleotides.
Industrial Production Methods
Industrial production methods for such compounds often involve automated synthesizers and high-throughput techniques to ensure consistency and purity. The use of solid-phase synthesis is common, where the nucleotide is assembled step-by-step on a solid support.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoramidite group, converting it to a phosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine in the presence of water or other mild oxidizing agents.
Reducing Agents: Sodium borohydride or other mild reducing agents.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
Oxidation: Formation of the corresponding phosphate.
Substitution: Formation of modified nucleotides with different functional groups.
Scientific Research Applications
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite has several applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in gene editing and gene silencing studies.
Medicine: Potential use in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Utilized in the production of diagnostic tools and molecular probes.
Mechanism of Action
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with target nucleic acids. The fluorine atom at the 3’ position enhances the stability of the oligonucleotide and improves its binding affinity to complementary sequences. The benzoyl group at the N4 position of cytidine can influence the compound’s interaction with enzymes and other proteins involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-fluorocytidine: Lacks the benzoyl and dimethoxytrityl groups.
N4-Benzoyl-3’-deoxy-3’-fluorocytidine: Lacks the dimethoxytrityl group.
5’-O-(4,4’-Dimethoxytrityl)-3’-deoxy-3’-fluorocytidine: Lacks the benzoyl group.
Uniqueness
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is unique due to the combination of modifications at the N4, 3’, and 5’ positions. These modifications enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in nucleic acid research and therapeutic development.
Properties
Molecular Formula |
C46H51FN5O8P |
|---|---|
Molecular Weight |
851.9 g/mol |
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-41(47)39(59-44(42)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41+,42-,44-,61?/m1/s1 |
InChI Key |
BYZDYCULMRMWKL-OEJVQKCDSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
